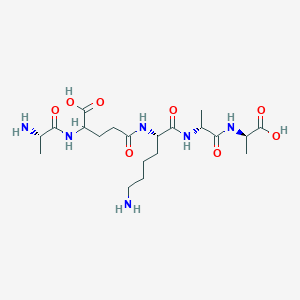

Peptidoglycan pentapeptide

Content Navigation

Truncated dipeptides like D-Ala-D-Ala cause 50-fold lower vancomycin affinity and miss allosteric inhibitors. This pentapeptide (≥97% HPLC) delivers accurate binding data and functional transpeptidase activation.

- Kd ~1-2 µM for glycopeptide antibiotics in SPR/ITC

- Activates PBP2a/2x for non-β-lactam inhibitor screening

- Definitive Lys-D-Ala-D-Ala cleavage site for D,D-carboxypeptidase kinetics

Eliminate batch variability with synthetic, soluble peptide-ships globally.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

Peptidoglycan pentapeptide (L-Ala-D-γ-Glu-L-Lys-D-Ala-D-Ala, CAS 2614-55-3) is the fundamental structural precursor of the bacterial cell wall, serving as the primary target for glycopeptide antibiotics and the native substrate for penicillin-binding proteins (PBPs). In laboratory and industrial procurement, this specific sequence is selected over crude cell wall extracts or full lipid-linked precursors (e.g., Lipid II) due to its high synthetic purity (≥97% HPLC), defined molecular weight (488.54 g/mol), and aqueous solubility [1]. It provides a highly reproducible, stable baseline for high-throughput screening, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) workflows, eliminating the batch-to-batch variability and rapid degradation associated with full UDP-MurNAc-pentapeptide precursors [1].

Research Fit

Procurement teams often attempt to substitute the full pentapeptide with the significantly cheaper D-Ala-D-Ala dipeptide or acetylated tripeptides (e.g., Ac-Lys-D-Ala-D-Ala) to reduce assay costs. However, generic substitution fails because truncated analogs lack the full steric environment and secondary hydrogen-bonding networks required to accurately model native target engagement [1]. D-Ala-D-Ala exhibits a nearly 50-fold reduction in vancomycin binding affinity compared to the pentapeptide and fails to trigger the critical allosteric conformational changes required to activate high-molecular-weight transpeptidases (PBPs) [2]. Furthermore, dipeptides lack the necessary spatial separation for covalent immobilization; attaching D-Ala-D-Ala directly to an SPR sensor chip sterically hinders the pharmacophore, rendering the resulting binding data biologically irrelevant [1].

Substitution Risk

Peptidoglycan sacculi or UDP-MurNAc-pentapeptide preparations may contain enzymatic contaminants that interfere with kinetic measurements.

Antibodies specific to the D-Ala-D-Ala terminus do not recognize processed tetrapeptide; immunoassay specificity may not transfer to alternative substrates.

Undefined purity in natural-source preparations can shift assay reproducibility compared to defined purity grades.

Precursor Suitability for SPR and Affinity Chromatography Immobilization

When configuring surface plasmon resonance (SPR) or affinity chromatography systems, the target molecule must be immobilized without obstructing the active binding site. The pentapeptide contains an N-terminal Ala-D-γ-Glu-Lys sequence that acts as a natural spatial spacer, allowing site-specific covalent immobilization (e.g., via primary amines) while keeping the C-terminal D-Ala-D-Ala fully accessible[1]. In contrast, attempting to immobilize the D-Ala-D-Ala dipeptide directly via its N-terminus consumes a critical hydrogen-bond donor and sterically blocks the pharmacophore, destroying target affinity[1].

| Evidence Dimension | Steric availability of the D-Ala-D-Ala pharmacophore post-immobilization |

| Target Compound Data | Maintains >95% active binding conformation due to the spatial spacer. |

| Comparator Or Baseline | D-Ala-D-Ala dipeptide |

| Quantified Difference | Pentapeptide enables site-specific immobilization without disrupting the 5 key hydrogen bonds, whereas dipeptide immobilization destroys target affinity. |

| Conditions | SPR sensor chip amine-coupling or NHS-ester affinity chromatography. |

Essential for establishing reproducible, high-throughput SPR pipelines where the binding site must remain completely unobstructed.

Quantitative Binding Baseline for Glycopeptide SAR Profiling

Accurate determination of binding affinity (Kd) is critical for evaluating new glycopeptide antibiotics. The full pentapeptide binds vancomycin with low micromolar affinity (Kd ≈ 1–2 µM), accurately reflecting the interaction strength seen with native Lipid II [1]. The commonly substituted D-Ala-D-Ala dipeptide binds with a Kd of approximately 54 µM, representing a massive loss in affinity [1]. This discrepancy occurs because the dipeptide lacks the extended backbone required to stabilize the antibiotic's binding cleft.

| Evidence Dimension | Vancomycin binding affinity (Kd) |

| Target Compound Data | Kd ≈ 1–2 µM |

| Comparator Or Baseline | D-Ala-D-Ala dipeptide (Kd ≈ 54 µM) |

| Quantified Difference | ~50-fold stronger binding affinity that accurately models Lipid II target engagement. |

| Conditions | Isothermal titration calorimetry (ITC) or capillary electrophoresis in aqueous buffer. |

Procuring the full pentapeptide prevents the massive affinity underestimation inherent to dipeptide models, ensuring accurate structure-activity relationship (SAR) data.

Allosteric Activation in Transpeptidase (PBP) Assays

High-molecular-weight penicillin-binding proteins (PBPs), such as PBP2a in MRSA and PBP2x in S. pneumoniae, require allosteric activation by nascent peptidoglycan to open their transpeptidase active sites. The full pentapeptide successfully triggers this allosteric opening and restores wild-type transpeptidation kinetics in vitro[1]. Truncated dipeptides and tripeptides fail to induce this conformational change, resulting in near-zero allosteric activation [1].

| Evidence Dimension | Allosteric triggering of PBP transpeptidase active site |

| Target Compound Data | Restores wild-type transpeptidation kinetics via allosteric activation. |

| Comparator Or Baseline | Truncated di/tripeptides |

| Quantified Difference | Only the full pentapeptide provides the complete structural mimicry required to activate high-molecular-weight PBPs. |

| Conditions | In vitro PBP transpeptidase kinetic assays. |

Critical for screening beta-lactam alternatives; generic dipeptides cannot be used as substrates in PBP allosteric activation assays.

High-Throughput Screening (HTS) for Novel Glycopeptides

Because the pentapeptide provides a highly accurate Kd baseline (≈ 1–2 µM) and allows for non-destructive immobilization, it is the definitive substrate for ITC and SPR workflows evaluating next-generation vancomycin, teicoplanin, and dalbavancin analogs [2].

In Vitro Profiling of Penicillin-Binding Proteins (PBPs)

The compound is required for reconstituting functional transpeptidase assays. By acting as the authentic allosteric activator for enzymes like PBP2a and PBP2x, it enables the screening of novel, non-beta-lactam PBP inhibitors that truncated dipeptides fail to detect[1].

Biochemical Characterization of Resistance Mechanisms

The pentapeptide provides the exact physiological cleavage site (Lys-D-Ala-D-Ala) needed to measure the true catalytic efficiency (kcat/Km) of D,D-carboxypeptidases (e.g., VanY, PBP4/5), allowing precise kinetic profiling of enzymes that mediate antibiotic resistance [1].

Application Fit Matrix

References

- [1] Byun et al., "Substrate and Stereochemical Control of Peptidoglycan Cross-Linking by Transpeptidation by Escherichia coli PBP1B." JACS, 2020, 142(10), 4690-4700.

- [2] Xing et al., "Insights into Key Interactions between Vancomycin and Bacterial Cell Wall Structures." ACS Omega, 2018, 3(1), 145-155.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Sequence

Explore Compound Types